molecular formula C16H16N2O6 B5886262 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide CAS No. 61212-67-7

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide

Cat. No. B5886262
CAS RN: 61212-67-7
M. Wt: 332.31 g/mol
InChI Key: AMNDXSQFAGZUHP-UHFFFAOYSA-N
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Description

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a derivative of benzamide and is known to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, which may contribute to its anticancer properties. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. Additionally, it has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation, and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide in lab experiments is its potential as a pharmacological agent in cancer and neurodegenerative disease research. It has shown promising results in animal models, and further research may lead to the development of new treatments for these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a pharmacological agent.

Future Directions

There are several future directions for research on 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide. One direction is to further study its mechanism of action to better understand how it exerts its anticancer and neuroprotective effects. Additionally, further research may be conducted to optimize its use as a pharmacological agent, including exploring its potential as a combination therapy with other drugs. Finally, research may be conducted to explore its potential as a treatment for other diseases and conditions beyond cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide involves the reaction of 3-methoxyaniline with 4,5-dimethoxy-2-nitrobenzoic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide has been studied for its potential as a pharmacological agent in various scientific research applications. It has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer. Additionally, it has been studied for its potential as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-6-4-5-10(7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNDXSQFAGZUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358080
Record name ST50708674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethoxy-N-(3-methoxyphenyl)-2-nitrobenzamide

CAS RN

61212-67-7
Record name ST50708674
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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